Ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate

Lipophilicity Drug Design ADME Prediction

Ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate (CAS 66041-55-2) is a partially hydrogenated naphthalene derivative bearing an ethyl ester at the 1-position of the saturated ring. With a molecular formula of C₁₃H₁₆O₂ and a molecular weight of 204.26 g/mol, it serves as a versatile lipophilic building block (computed XLogP3 = 3.0) in medicinal chemistry and organic synthesis.

Molecular Formula C13H16O2
Molecular Weight 204.26 g/mol
CAS No. 66041-55-2
Cat. No. B3148898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate
CAS66041-55-2
Molecular FormulaC13H16O2
Molecular Weight204.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCCC2=CC=CC=C12
InChIInChI=1S/C13H16O2/c1-2-15-13(14)12-9-5-7-10-6-3-4-8-11(10)12/h3-4,6,8,12H,2,5,7,9H2,1H3
InChIKeyYNGYAVXHTVNYBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1,2,3,4-Tetrahydronaphthalene-1-Carboxylate (CAS 66041-55-2): Core Physicochemical & Structural Baseline for Procurement


Ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate (CAS 66041-55-2) is a partially hydrogenated naphthalene derivative bearing an ethyl ester at the 1-position of the saturated ring [1]. With a molecular formula of C₁₃H₁₆O₂ and a molecular weight of 204.26 g/mol, it serves as a versatile lipophilic building block (computed XLogP3 = 3.0) in medicinal chemistry and organic synthesis [1]. The compound is commercially available at >98% purity from multiple global vendors, supporting its use in research and pharmaceutical intermediate applications .

1
Workflow
Medicinal chemistry and organic synthesis building block
2
Selection Logic
1-position ethyl ester for tetrahydronaphthalene scaffold derivatization
3
Procurement Context
Commercial high-purity research grade; reported lipophilic profile

Why Generic Substitution of Ethyl 1,2,3,4-Tetrahydronaphthalene-1-Carboxylate Fails: Quantified Physicochemical Divergence Among Close Analogs


Generic substitution among tetrahydronaphthalene-1-carboxylate esters or positional isomers is precluded by measurable differences in lipophilicity, conformational flexibility, and steric environment at the ester group that directly impact reactivity, membrane permeability, and synthetic utility. Even the closest analog—methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate—exhibits a ΔLogP of −0.3 and one fewer rotatable bond, which can alter both pharmacokinetic predictions and enzyme-substrate recognition in downstream applications [1][2]. Positional isomerism (e.g., 5,6,7,8-tetrahydro vs. 1,2,3,4-tetrahydro) shifts the ester attachment point, changing the electronic environment and reducing computed LogP by ~0.26 units [3]. These quantified differences, although modest in absolute terms, are sufficient to cause divergent behavior in chiral resolution, lipase-catalyzed hydrolysis, and structure-activity relationship (SAR) campaigns, making blind substitution scientifically indefensible.

Methyl Ester Analog
Lower lipophilicity (ΔLogP -0.3) and fewer rotatable bonds may shift membrane partitioning predictions and enzyme recognition; not a direct drop-in replacement.
Positional Isomer (5,6,7,8-tetrahydro)
Ester attachment point change alters electronic environment, reducing computed LogP by ~0.26 units; chromatographic and SAR behavior may differ, requiring re-validation.
Free Acid or Other Esters
Synthetic route to lignan esters validated specifically for the ethyl ester; alternative ester or acid may not support the same intramolecular cyclization efficiency, risking project delays.

Ethyl 1,2,3,4-Tetrahydronaphthalene-1-Carboxylate: Product-Specific Quantitative Evidence Guide for Selection vs. Analogs


Lipophilicity Advantage Over Methyl Ester: ΔLogP = +0.3 Enhances Membrane Partitioning Predictions

Computed XLogP3 for ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate is 3.0, compared to 2.7 for the direct methyl ester analog [1][2]. This ΔLogP of +0.3 indicates measurably higher lipophilicity for the ethyl ester, which may translate to improved passive membrane permeability in cell-based assays and altered tissue distribution in pharmacokinetic models.

Lipophilicity Advantage
Cross-study comparable
ΔLogP +0.3
vs. methyl ester (XLogP3 2.7)
May support higher membrane partitioning predictions
Computed by XLogP3 algorithm; identical method for both compounds
Lipophilicity Drug Design ADME Prediction

Increased Conformational Flexibility: +1 Rotatable Bond vs. Methyl Ester Affects Molecular Recognition

The ethyl ester possesses 3 rotatable bonds compared to 2 for the methyl ester, as computed by Cactvs [1][2]. The additional rotatable bond arises from the ethyl group's C–C bond, providing greater conformational sampling. This difference can influence binding to enzymes such as carboxylesterases or lipases that discriminate between ester substrates based on steric and dynamic properties.

Conformational Flexibility
Cross-study comparable
+1 Rotatable Bond
vs. methyl ester (2 bonds)
Extra degree of freedom may influence enzyme-substrate recognition
Cactvs computed; identical algorithm for both compounds
Conformational Analysis Molecular Recognition Enzyme Binding

Positional Isomer Differentiation: 1-Carboxylate vs. 5,6,7,8-Tetrahydro Isomer Alters LogP by −0.26 Units

The 1,2,3,4-tetrahydro substitution pattern (target compound) yields a computed LogP of approximately 3.0, whereas the positional isomer ethyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate (CAS 4242-17-5) exhibits a computed LogP of 2.74 [1][2]. This ΔLogP of −0.26 for the 5,6,7,8-isomer reflects altered electronic distribution and solvation free energy due to the ester's proximity to the aromatic ring in a different orientation.

Positional Isomer LogP Shift
Cross-study comparable
ΔLogP +0.26
vs. 5,6,7,8-tetrahydro isomer (LogP 2.74)
Isomer shift may alter chromatographic retention and SAR behavior
Different computational sources; method variance possible
Positional Isomerism Lipophilicity SAR

Validated Synthetic Utility: Precursor to Bioactive Tetrahydronaphthalene Lignan Esters with Quantified Anticancer Activity

Ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate serves as the direct precursor to ethyl 4-(4-aminophenyl)-1,2,3,4-tetrahydronaphthalene-1-carboxylate, a lignan ester that demonstrated in vitro growth inhibition against MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (CNS cancer) cell lines [1]. The unsubstituted ethyl ester scaffold is essential for the intramolecular cyclization via nitrenium ion that generates the bioactive tetrahydronaphthalene lignan framework; the corresponding methyl ester or acid did not yield the same product distribution under the reported conditions.

Synthetic Entry to Lignans
Supporting evidence
Validated cyclization precursor
Enables nitrenium ion route to bioactive tetrahydronaphthalene lignans
Supports cell-model growth inhibition endpoint review
In vitro cell panel (MCF-7, NCI-H460, SF-268); reproducibility to confirm
Lignan Synthesis Anticancer Intermediate

Ethyl 1,2,3,4-Tetrahydronaphthalene-1-Carboxylate: Best-Fit Research & Industrial Application Scenarios


Lipophilicity-Driven Lead Optimization in CNS Drug Discovery

When a medicinal chemistry program requires a moderately lipophilic (XLogP3 ≈ 3.0) tetrahydronaphthalene scaffold for CNS penetration, the ethyl ester at the 1-position provides a quantified LogP advantage of +0.3 over the methyl ester analog, potentially improving blood-brain barrier permeability predictions [1][2]. This compound should be selected over the methyl ester when computational models indicate a LogP threshold >2.7 is necessary for target engagement.

Enzymatic Resolution & Chiral Building Block Synthesis

The three rotatable bonds and specific steric environment of the ethyl ester group make this compound a suitable substrate for esterase- or lipase-mediated kinetic resolution, where the ethyl (vs. methyl) group can enhance enantioselectivity through increased steric differentiation [1]. Procurement of the racemic ethyl ester (CAS 66041-55-2) is recommended over the methyl ester for laboratories developing chiral 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid derivatives via biocatalysis.

Tetrahydronaphthalene Lignan Ester Intermediate for Anticancer SAR

For research groups pursuing tetrahydronaphthalene lignan esters with anticancer activity, ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate is the validated precursor for nitrenium ion-mediated intramolecular cyclization, which yields 4-(4-aminophenyl)-substituted derivatives with demonstrated growth inhibition against MCF-7, NCI-H460, and SF-268 tumor cell lines [3]. Substitution with the methyl ester or positional isomer would necessitate de novo route development, adding risk and time to the project.

Procurement-Standardized Building Block for Parallel Synthesis & Library Production

With documented commercial availability at ≥98% purity from multiple suppliers and room-temperature storage stability, ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate is the procurement-ready standard for parallel synthesis libraries requiring a 1-position ester handle on the tetrahydronaphthalene core . Its consistent purity specification (98%) matches or exceeds the methyl ester analog, while its slightly higher molecular weight (204.26 vs. 190.24 g/mol) provides gravimetric accuracy advantages in automated liquid handling systems.

Application
Selection Property
Validation Focus
CNS permeability lead optimization
Reported lipophilicity (XLogP3) context
Blood-brain barrier partitioning models
Enzymatic kinetic resolution
Rotatable bond count and steric profile
Enantioselectivity by esterases or lipases
Tetrahydronaphthalene lignan synthesis
Validated cyclization precursor
Cell-model growth inhibition endpoint review
Parallel synthesis libraries
Commercial purity specification and availability
Purity and batch reproducibility across suppliers
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